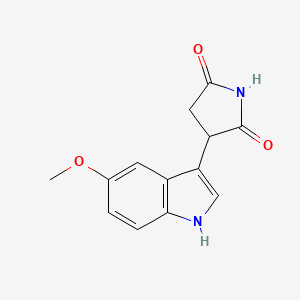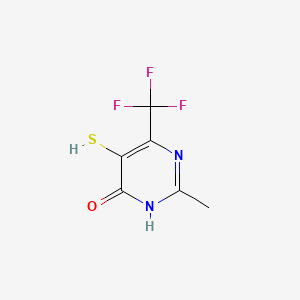![molecular formula C24H41I B13737120 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. PAHs are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene derivatives, including 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method is the Haworth phenanthrene synthesis, which involves Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions .
Industrial Production Methods
Industrial production of such compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed reactions and the Haworth synthesis are both adaptable for large-scale production, providing high yields and shorter reaction times compared to traditional methods.
Analyse Chemischer Reaktionen
Types of Reactions
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenone derivatives.
Reduction: Reduction reactions can convert it into dihydrophenanthrene derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include phenanthrenone, dihydrophenanthrene, and various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photodetectors.
Wirkmechanismus
The mechanism of action of 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
Dihydrophenanthrene: A reduced form of phenanthrene with additional hydrogen atoms.
Phenanthrenone: An oxidized derivative of phenanthrene with a carbonyl group.
Uniqueness
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is unique due to its complex structure, which includes an iodinated methyl group and a pentan-2-yl substituent. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H41I |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H41I/c1-4-7-17(2)20-11-12-22-19-10-9-18-8-5-6-14-23(18,3)21(19)13-15-24(20,22)16-25/h17-22H,4-16H2,1-3H3 |
InChI-Schlüssel |
IFRPDSDXABFWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
